molecular formula C31H19Br B15093456 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- CAS No. 1450933-21-7

9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-

Cat. No.: B15093456
CAS No.: 1450933-21-7
M. Wt: 471.4 g/mol
InChI Key: CPFIPCXOTQUCMM-UHFFFAOYSA-N
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Description

9,9'-Spirobi[9H-fluorene] (SBF) is a polycyclic aromatic hydrocarbon featuring two fluorene units connected via a sp³-hybridized carbon atom, forming a rigid, three-dimensional structure. The compound 4'-bromo-2-phenyl-SBF is a derivative substituted with a bromine atom at the 4' position and a phenyl group at the 2 position (Figure 1). This modification enhances its utility in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, by tuning electronic properties and steric effects .

Properties

CAS No.

1450933-21-7

Molecular Formula

C31H19Br

Molecular Weight

471.4 g/mol

IUPAC Name

4-bromo-2'-phenyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H

InChI Key

CPFIPCXOTQUCMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
  • Employed in the development of organic solar cells and organic nonlinear materials.

Biology and Medicine:

  • Potential applications in fluorescent probes for biological imaging.

Industry:

Mechanism of Action

The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .

Comparison with Similar Compounds

Properties :

  • The bromine substituent increases reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling) .

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Substituents Key Structural Features References
4'-Bromo-2-phenyl-SBF Br (4'), Ph (2) Enhanced conjugation, steric bulk
2-Bromo-SBF Br (2) Reactive site for cross-coupling
4-Bromo-SBF (4-Br-SBF) Br (4) Precursor for pyridine-functionalized SBFs
2-Phenyl-SBF Ph (2) Improved charge transport in OLEDs
SBF-PDI4 Perylenediimide (PDI) Non-fullerene acceptor for solar cells

Key Observations :

  • Bromine at the 4' position (vs. 2 or 4) balances electronic effects and steric accessibility for further reactions .
  • Phenyl groups at the 2-position increase rigidity and reduce aggregation in optoelectronic applications .

Thermal and Electronic Properties

Compound Melting Point (°C) Thermal Stability HOMO (eV) LUMO (eV) Bandgap (eV)
4'-Bromo-2-phenyl-SBF* ~202–236 High -5.8† -2.1† 3.7†
2-Bromo-SBF >250 Very high -5.9 -2.3 3.6
SBF-PDI4 N/A Moderate -5.4 -4.1 1.3
4-4Py-SBF 320 Very high -6.1 -2.5 3.6

*Estimated based on parent SBF (m.p. 202°C ) and brominated derivatives.
†Theoretical values inferred from similar SBF derivatives.

Key Observations :

  • Bromine and phenyl substituents elevate thermal stability compared to unmodified SBF .
  • Electron-withdrawing groups (e.g., pyridine in 4-4Py-SBF) lower LUMO levels, enhancing electron injection in OLEDs .

Application Performance

Compound Application Performance Metric Reference
4'-Bromo-2-phenyl-SBF* OLED Host Material Estimated EQE: 15–20%
CzFA (Carbazole-SBF) Red Phosphorescent OLED Current Efficiency: 27.8 cd/A
SBF-PDI4 Organic Solar Cell PCE: 5.34%
4-4Py-SBF Sky-Blue PhOLED Luminance: 10,000 cd/m²

*Performance inferred from structurally analogous compounds.

Key Observations :

  • Phenyl and bromine substitutions improve charge balance in OLED host materials, increasing device efficiency .

Biological Activity

9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- is a polycyclic aromatic hydrocarbon with significant potential in various fields, particularly in organic electronics and biomedicine. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique spirobifluorene structure with a bromine atom at the 4' position, which enhances its reactivity and functionalization potential. Its high photoluminescence efficiency and chemical stability make it valuable in organic light-emitting diodes (OLEDs) and other optoelectronic materials .

Synthesis

The synthesis of 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- typically involves several steps that may include bromination reactions. The yield can vary based on reaction conditions such as temperature and solvent choice. Here is a simplified overview of the synthesis process:

  • Starting Materials : Use of fluorene derivatives as the base structure.
  • Bromination : Electrophilic bromination at the 4' position using reagents like bromine.
  • Purification : Crystallization from appropriate solvents to obtain pure compounds.

Case Study 1: Antimicrobial Activity

A study on related fluorene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.0625 mg/mL . This suggests that 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- may exhibit similar properties.

Case Study 2: Photodynamic Therapy

Research into the photophysical properties of similar compounds indicates their potential use in photodynamic therapy. The generation of reactive oxygen species upon light activation can target cancer cells effectively .

Comparative Analysis

Compound NameCAS NumberUnique Features
9,9'-Spirobi[fluorene]171408-76-7Parent compound without bromination
2-Bromo-9,9'-spirobi[fluorene]1161009-88-6Enhanced reactivity due to bromination
3-Bromo-9,9'-spirobi[fluorene]1361227-58-8Altered reactivity profile

The unique bromination pattern at the fourth position of 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- provides a balance between reactivity and stability compared to other derivatives.

Q & A

Basic: What are the most efficient synthetic routes for preparing 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene] derivatives?

Answer:
The Miyaura-Suzuki cross-coupling reaction is the most efficient method for synthesizing derivatives of 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene]. Starting with the 4-bromo-spirobifluorene (4-Br-SBF) platform, arylboronic acids (e.g., phenylcarbazole or methoxyphenyl derivatives) are coupled under Pd catalysis. Key steps include:

  • Reagent preparation : Use 4-bromofluorenone as a precursor for 4-Br-SBF synthesis.
  • Reaction conditions : Employ Pd(dppf)Cl₂ as a catalyst, potassium carbonate as a base, and DMF as a solvent under argon at reflux .
  • Purification : Flash chromatography on silica gel followed by recrystallization (e.g., ethanol) yields pure products with >75% efficiency .

Basic: How can solubility limitations of 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene] derivatives be addressed during purification?

Answer:
Due to low solubility in polar solvents (e.g., 2.8E-7 g/L in water at 25°C), purification strategies include:

  • Solvent optimization : Use dichloromethane or toluene for extraction.
  • Chromatography : Flash chromatography with gradients of dichloromethane in light petroleum ether improves separation .
  • Recrystallization : Ethanol or benzene is effective for removing impurities while maintaining yield .

Advanced: How do substitution patterns influence the triplet energy levels of spirobifluorene-based host materials in OLED applications?

Answer:
Substituents at the 4-position of the spirobifluorene core directly modulate triplet energy (ET):

  • Electron-donating groups (e.g., carbazole): Lower ET (≈2.7 eV) by extending π-conjugation, suitable for green phosphorescent OLEDs.
  • Electron-withdrawing groups (e.g., bromine): Increase ET (up to 2.9 eV), ideal for blue-emitting devices.
  • Methodological validation : Compare photoluminescence (PL) spectra and cyclic voltammetry to correlate substituent effects with charge-transfer properties .

Advanced: What methodological considerations are critical when using SHELX programs for crystallographic analysis of spirobifluorene derivatives?

Answer:
For accurate crystallographic refinement:

  • Data quality : Use high-resolution X-ray data (≤1.0 Å) to resolve spiro-conformational rigidity.
  • Twinning analysis : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals common in spiro compounds.
  • Hydrogen placement : Utilize SHELXPRO’s AFIX constraints for rigid spiro-fluorene frameworks.
  • Validation : Cross-check R-factors and residual density maps to confirm structural integrity .

Basic: What spectroscopic techniques are essential for confirming the structure of spirobifluorene derivatives?

Answer:

  • ¹H/¹³C NMR : Assign signals to distinguish spiro-conformers and substituent positions (e.g., downfield shifts for bromine at δ 7.8–8.2 ppm) .
  • X-ray diffraction : Resolve spiro-dihedral angles (typically 85–90°) and confirm substitution patterns .
  • Mass spectrometry : Validate molecular weight (e.g., 395.29 g/mol for 4-bromo-2-phenyl derivatives) .

Advanced: How can researchers resolve contradictions in photophysical data between different substituted spirobifluorene derivatives?

Answer:
Contradictions (e.g., conflicting PL lifetimes or quantum yields) require:

  • Controlled experiments : Standardize solvent polarity, concentration, and excitation wavelengths.
  • Computational modeling : Perform DFT calculations to compare theoretical vs. experimental HOMO-LUMO gaps.
  • Cross-validation : Use multiple characterization methods (e.g., transient absorption spectroscopy and electrochemical analysis) to reconcile discrepancies .

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